(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of benzyloxy and tert-butyldiphenylsilyl groups in this compound adds to its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol or benzyl chloride in the presence of a base.
Protection with tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The azetidine ring can be reduced to form different nitrogen-containing compounds.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its chiral nature makes it particularly interesting for studying stereochemistry-related biological activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Azetidine derivatives have shown promise in the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functions.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyloxy and tert-butyldiphenylsilyl groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
Uniqueness
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine is unique due to its specific combination of functional groups and chiral centers. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its unique structure and properties make it a valuable tool for exploring new chemical reactions, studying biological systems, and developing new therapeutic agents and materials.
Properties
CAS No. |
150456-17-0 |
---|---|
Molecular Formula |
C27H33NO2Si |
Molecular Weight |
431.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.